1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
1-(4-Ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core. The molecule is substituted at the 1-position with a 4-ethoxybenzyl group (C₆H₄-OCH₂CH₃-CH₂-) and at the 5-position with a 4-fluorophenyl ring (C₆H₄-F). The ethoxybenzyl substituent introduces lipophilic character, while the fluorophenyl group may enhance electronic interactions due to fluorine’s electronegativity. Its molecular formula is C₁₉H₁₇FN₄O₃, with an average molecular mass of 368.34 g/mol (calculated).
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-27-15-9-3-12(4-10-15)11-23-17-16(21-22-23)18(25)24(19(17)26)14-7-5-13(20)6-8-14/h3-10,16-17H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBNATATXINMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Structure
The chemical structure of the compound can be represented as follows:
This structure features an ethoxy group and a fluorophenyl moiety, which are critical for its biological activity.
- Molecular Weight : 353.36 g/mol
- Solubility : Soluble in organic solvents such as DMSO.
- Stability : Stable under standard laboratory conditions.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Case Studies and Findings
-
Antibacterial Activity :
- A study demonstrated that triazole derivatives showed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.12 to 1.95 µg/mL for various derivatives .
- The compound exhibited comparable activity to standard antibiotics such as ciprofloxacin, particularly against strains like E. coli and S. aureus .
-
Mechanism of Action :
- The antimicrobial action is believed to be linked to the inhibition of bacterial DNA synthesis through interaction with DNA gyrase and topoisomerase enzymes .
- The presence of the triazole ring is crucial for the biological activity due to its ability to coordinate with metal ions in bacterial enzymes.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by the substituents on the triazole ring:
- Benzyl Substituents : Compounds with benzyl groups at specific positions have shown enhanced antibacterial properties compared to those without .
- Fluorine Substitution : The introduction of fluorine atoms has been associated with improved potency against certain pathogens .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with other triazole- and fluorophenyl-containing derivatives. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Fluorophenyl vs. Difluorophenyl: The target’s single fluorine atom may reduce steric and electronic effects compared to the 3,4-difluorophenyl group in , which could enhance binding affinity in target-specific applications.
Structural Symmetry: Compounds in exhibit isostructural triclinic (P̄1) symmetry with two independent molecules in the asymmetric unit.
Molecular Weight and Complexity :
- The target compound (368.34 g/mol) is lighter than the difluorophenyl analog (372.33 g/mol) due to fewer fluorine atoms and a shorter alkoxy chain. However, it is significantly less complex than the thiazole-pyrazole hybrid in (580.03 g/mol), which may limit synthetic scalability.
Research Findings and Structural Insights
- Crystallographic Data : The isostructural compounds in adopt planar conformations except for one fluorophenyl group oriented perpendicularly, suggesting similar torsional flexibility in the target compound’s benzyl substituents.
- Synthetic Considerations : The high yields (>80%) reported for triazole-thiazole hybrids in imply that the target compound’s synthesis could be optimized using analogous methods, such as single-crystal diffraction for structural validation.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione?
The synthesis of pyrrolo-triazole-dione derivatives typically involves multi-step heterocyclic formation. Key steps include:
- Cyclocondensation : Formation of the pyrrolo-triazole core via [3+2] cycloaddition or nucleophilic substitution under controlled conditions (e.g., ethanol or DMF as solvents, 60–80°C) .
- Functionalization : Introducing substituents like the 4-ethoxybenzyl and 4-fluorophenyl groups via alkylation or Suzuki-Miyaura coupling. Catalysts such as Pd(PPh₃)₄ and bases like K₃PO₄ are critical for cross-coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (DMF/ethanol) ensures high purity (>95%) .
Q. Example Reaction Parameters :
| Step | Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | DMF | K₂CO₃ | 80°C | 65–75 |
| Suzuki Coupling | THF/H₂O | Pd(PPh₃)₄, K₃PO₄ | 50°C | 50–60 |
Q. Which analytical techniques are most reliable for structural characterization?
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving ambiguities in stereochemistry and hydrogen bonding . For example, anisotropic displacement parameters clarify thermal motion in the triazole ring .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent integration (e.g., 4-ethoxybenzyl’s ethyl quartet at δ 1.3–1.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) confirm molecular ion peaks ([M+H]⁺) and purity .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole formation be addressed?
Regioselectivity in 1,2,3-triazole synthesis often arises during cycloaddition. Strategies include:
- Catalytic Control : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioisomers, while ruthenium catalysts shift to 1,5-products .
- Computational Pre-screening : Density functional theory (DFT) predicts transition-state energies to optimize reaction conditions (e.g., solvent polarity effects on activation barriers) .
Q. What experimental and computational approaches elucidate biological target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., kinases) using the compound’s electrostatic potential surface (EPS) derived from Gaussian 09 .
- In Vitro Assays : Fluorescence quenching or surface plasmon resonance (SPR) quantifies binding affinity (Kd) to targets like tubulin or DNA gyrase .
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Cyclin-dependent kinase 2 | -9.2 | H-bond: Triazole N2–Arg156 |
| DNA Gyrase B | -8.7 | π-Stacking: Fluorophenyl–Tyr109 |
Q. How do solvent and substituent effects influence photophysical properties?
- Solvent Polarity : Ethoxy and fluorophenyl groups enhance intramolecular charge transfer (ICT), observed via red-shifted fluorescence in polar solvents (λem = 450 nm in DMSO vs. 420 nm in hexane) .
- Substituent Tuning : Electron-withdrawing groups (e.g., -F) stabilize excited states, increasing quantum yield (Φ = 0.45 vs. Φ = 0.22 for non-fluorinated analogs) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data?
- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., MTT vs. resazurin for cytotoxicity). For example, conflicting IC50 values (5 μM vs. 20 μM) may arise from cell line variability (HEK293 vs. HeLa) .
- Structural Validation : Re-examine NMR and HPLC data to rule out impurities or stereoisomers affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
